molecular formula C5H7ClO2 B1230459 Chloroethene;prop-2-enoic acid CAS No. 25702-80-1

Chloroethene;prop-2-enoic acid

Cat. No.: B1230459
CAS No.: 25702-80-1
M. Wt: 134.56 g/mol
InChI Key: SQNNHEYXAJPPKH-UHFFFAOYSA-N
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Description

Chloroethene;prop-2-enoic acid, is a copolymer formed from the polymerization of 2-propenoic acid (commonly known as acrylic acid) and chloroethene (commonly known as vinyl chloride). This compound combines the properties of both monomers, resulting in a material that is versatile and widely used in various applications.

Scientific Research Applications

Chloroethene;prop-2-enoic acid, has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various functionalized polymers.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Safety and Hazards

The safety data sheet for a similar compound, Poly(ethylene-co-acrylic acid), indicates that it can cause skin irritation . It is recommended to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propenoic acid, polymer with chloroethene, typically involves free radical polymerization. The process begins with the initiation step, where free radicals are generated using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). These free radicals then react with the monomers, 2-propenoic acid and chloroethene, to form the copolymer.

Industrial Production Methods

In industrial settings, the polymerization is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is often emulsified in water to facilitate the polymerization process. The resulting copolymer is then purified and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Chloroethene;prop-2-enoic acid, can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the polymer.

Mechanism of Action

The mechanism by which 2-propenoic acid, polymer with chloroethene, exerts its effects is primarily through its ability to form cross-linked networks. These networks provide structural integrity and stability to the material. The molecular targets and pathways involved include interactions with other polymer chains and the formation of hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    Poly(acrylic acid): A homopolymer of acrylic acid.

    Poly(vinyl chloride): A homopolymer of vinyl chloride.

    Poly(methyl methacrylate): A polymer formed from methyl methacrylate.

Uniqueness

Chloroethene;prop-2-enoic acid, is unique due to its combination of properties from both acrylic acid and vinyl chloride. This results in a material that is both flexible and durable, making it suitable for a wide range of applications.

Properties

IUPAC Name

chloroethene;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.C2H3Cl/c1-2-3(4)5;1-2-3/h2H,1H2,(H,4,5);2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNNHEYXAJPPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O.C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111306-47-9, 25702-80-1
Record name 2-Propenoic acid, polymer with 1-chloroethene, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111306-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylic acid-vinyl chloride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25702-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40948578
Record name Prop-2-enoic acid--chloroethene (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25702-80-1
Record name 2-Propenoic acid, polymer with chloroethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Prop-2-enoic acid--chloroethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, polymer with chloroethene
Source European Chemicals Agency (ECHA)
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